3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a nitrophenyl ring, which is further connected to a cyclohexa-1,4-diene-1-carboxylic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of 2-nitrophenylhydrazine with a suitable precursor. One common method includes the condensation of 2-nitrophenylhydrazine with a cyclohexa-1,4-diene-1-carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Chemical Reactions Analysis
3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Scientific Research Applications
3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydrazinylidene moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid include:
3-[2-(4-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
This compound derivatives: Various derivatives with modifications on the hydrazinylidene or carboxylic acid groups exhibit different chemical and biological properties.
Properties
CAS No. |
89743-32-8 |
---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12-6-5-8(7-9(12)13(18)19)14-15-10-3-1-2-4-11(10)16(20)21/h1-7,17H,(H,18,19) |
InChI Key |
DFIJUECLIGVUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.